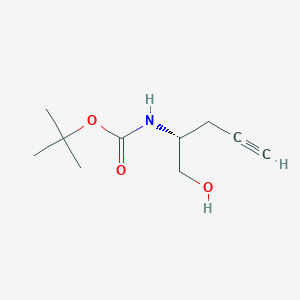

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate

概要

説明

無色で可燃性の液体であり、独特の甘い、カビ臭があります . イソブタノールは主に、溶媒として、および様々な化学物質の製造における中間体として使用されます .

製法

合成経路と反応条件:

プロピレンの水素化ホルミル化: この方法では、プロピレンを一酸化炭素と水素と反応させて、イソブチルアルデヒドとブチルアルデヒドの混合物を生成します。

イソブチルアルデヒドの水素化: 水素化ホルミル化プロセスから得られたイソブチルアルデヒドは、その後水素化されてイソブタノールを生成します.

レペカルボニル化: この方法では、プロピレン、一酸化炭素、水を触媒の存在下で加圧して、イソブタノールとブタノールを生成します.

工業的生産方法:

発酵による微生物プロセス: イソブタノールは、バイオマスを微生物発酵によって生成することができます。

イソブチル油からの回収: イソブタノールは、メタノール生産の副産物であるイソブチル油からも回収することができます.

準備方法

Synthetic Routes and Reaction Conditions:

Hydroformylation of Propylene: This method involves the reaction of propylene with carbon monoxide and hydrogen to produce a mixture of isobutyraldehyde and butyraldehyde.

Hydrogenation of Isobutyraldehyde: The resulting isobutyraldehyde from the hydroformylation process is then hydrogenated to produce isobutanol.

Reppe Carbonylation: This method also produces isobutanol and butanol from propylene, carbon monoxide, and water under pressure in the presence of a catalyst.

Industrial Production Methods:

Fermentative Microbial Processes: Isobutanol can be produced from biomass via microbial fermentation.

Recovery from Isobutyl Oil: Isobutanol can also be recovered from isobutyl oil, a by-product of methanol production.

化学反応の分析

反応の種類:

一般的な試薬と条件:

主な生成物:

科学的研究の応用

イソブタノールは、科学研究において幅広い用途があります。

作用機序

イソブタノールは、主に細胞膜と代謝経路との相互作用を通じて効果を発揮します。 微生物発酵において、イソブタノールは、バリンの分解を含むエルリッヒ経路によって生成されます . この経路に関与する主要な酵素には、アセト乳酸シンターゼ、アセトヒドロキシ酸レダクトイソメラーゼ、ジヒドロキシ酸脱水酵素があります . これらの酵素は、一連の中間体を経てピルビン酸をイソブタノールに変換する触媒作用を行います .

類似の化合物との比較

イソブタノールは、1-ブタノール、2-ブタノール、tert-ブタノールの4つのブタノール異性体の1つです . これらの異性体と比較して、イソブタノールはいくつかのユニークな特性を持っています。

発熱量が高い: イソブタノールは、エタノールと比較して発熱量が高く、より効率的な燃料になります.

吸湿性が低い: イソブタノールは、エタノールよりも吸湿性が低いため、燃料系における腐食のリスクが軽減されます.

既存のインフラストラクチャとの互換性: イソブタノールは、大幅な変更を加えることなく、既存の燃料パイプラインを通じて輸送できます.

類似の化合物:

1-ブタノール: 溶媒として、およびアクリル酸ブチルの製造に使用されます.

2-ブタノール: 溶媒として、およびメチルエチルケトンの製造に使用されます.

tert-ブタノール: 溶媒として、およびメチルtert-ブチルエーテルの製造に使用されます.

類似化合物との比較

生物活性

(R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate is a chiral organic compound notable for its significant biological activities, particularly as an inhibitor of acetyl-CoA carboxylase (ACC). This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula C₉H₁₅NO₃ and a molecular weight of 171.23 g/mol. Its structure features a tert-butyl group and a hydroxybutynyl moiety, which contribute to its unique reactivity and biological properties. The compound is used as an intermediate in the synthesis of biologically active natural products, including Jaspine B, which exhibits cytotoxic activity against various cancer cell lines.

Inhibition of Acetyl-CoA Carboxylase (ACC):

The primary biological activity of this compound is its role as an inhibitor of ACC, particularly ACC2. This enzyme is crucial in fatty acid metabolism, as it catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid biosynthesis. By inhibiting ACC2, this compound enhances mitochondrial fatty acid oxidation and reduces lipid accumulation in muscle cells, which may improve insulin sensitivity.

Potential in Metabolic Disorders:

Research indicates that the compound's ability to modulate lipid metabolism pathways positions it as a candidate for developing treatments for metabolic disorders such as obesity and type 2 diabetes. Its impact on energy homeostasis and metabolic regulation highlights its therapeutic potential .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| ACC Inhibition | Inhibits ACC2, promoting fatty acid oxidation and improving insulin sensitivity. |

| Cytotoxicity | Serves as a precursor for Jaspine B, which shows cytotoxic effects against human carcinoma cell lines. |

| Metabolic Regulation | Modulates pathways related to energy homeostasis and lipid metabolism. |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Study on ACC Inhibition:

A study demonstrated that this compound significantly inhibited ACC activity in vitro, leading to increased fatty acid oxidation rates in muscle cells. This finding suggests its potential use in managing insulin resistance. -

Synthesis and Bioactivity of Jaspine B:

Research published in "Scientific Reports" detailed the synthesis of Jaspine B from this compound. Jaspine B exhibited potent cytotoxicity against various cancer cell lines, indicating that compounds derived from this carbamate may have significant anticancer properties. -

Metabolic Pathway Studies:

Investigations into the pharmacokinetics of this compound revealed high gastrointestinal absorption and permeability across the blood-brain barrier, suggesting potential central nervous system effects that warrant further exploration .

特性

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxybut-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h1,7,11H,6H2,2-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPILXPLMVYREQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (R)-tert-Butyl (1-hydroxybut-3-yn-2-yl)carbamate in natural product synthesis?

A1: this compound serves as a crucial building block in the multi-step synthesis of Jaspine B [, ]. Jaspine B, a natural product isolated from various sponges, exhibits cytotoxic activity against several human carcinoma cell lines [, ]. Therefore, efficient synthesis of this compound is important for accessing this potentially valuable natural product for further research.

Q2: Can you describe the different synthetic routes explored for producing this compound?

A2: Two distinct synthetic approaches have been explored, both starting from L-Serine:

- Route 1: This seven-step synthesis [] involves esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection, resulting in an overall yield of 41%.

- Route 2: This alternative seven-step route [] utilizes esterification, Bn protection, Boc protection, TBS protection, reduction, and Corey-Fuchs reaction, achieving an overall yield of 30%.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。